(6-Methoxybenzo(a)pyren-1-yl) acetate
Description
Properties
CAS No. |
74192-52-2 |
|---|---|
Molecular Formula |
C23H16O3 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(6-methoxybenzo[a]pyren-1-yl) acetate |
InChI |
InChI=1S/C23H16O3/c1-13(24)26-20-12-8-14-7-9-19-22-16(10-11-18(20)21(14)22)15-5-3-4-6-17(15)23(19)25-2/h3-12H,1-2H3 |
InChI Key |
HQCUUDRNLFUKNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C=CC3=C4C2=C(C=CC4=C(C5=CC=CC=C35)OC)C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with (6-Methoxybenzo(a)pyren-1-yl) acetate and are analyzed based on synthetic routes, photophysical properties, and applications.
Pentafluorophenyl 2-(Pyren-1-yl)acetate
- Structure : A pyrene core with a pentafluorophenyl acetate substituent.
- Synthesis: Prepared via esterification of pyren-1-ylacetic acid with pentafluorophenol under mild conditions .
- Applications : Investigated for photolyase-like activity in reversing psoralen-induced DNA crosslinks. Unlike this compound, this compound’s electron-withdrawing pentafluorophenyl group reduces fluorescence quantum yield but enhances stability under UV irradiation .
- Key Difference : The fluorinated aromatic system confers distinct electronic properties, making it unsuitable as a fluorescent probe but advantageous for photochemical studies.
4-Aryl-2,6-di(Pyren-1-yl)Pyridines
- Structure : Pyridine ring substituted with two pyrenyl groups and an aryl moiety.
- Synthesis : Formed via a one-pot cyclization of arylaldehydes, 1-acetylpyrene, and ammonium acetate in acetic acid .
- Photophysical Properties : Exhibits strong fluorescence with emission maxima at 450–480 nm, attributed to π-π* transitions in the pyrene units. The rigid pyridine backbone enhances quantum yield (Φ = 0.4–0.6) compared to this compound, which likely has lower Φ due to steric hindrance from the methoxy group .
- Key Difference: The extended conjugation in di-pyrenyl pyridines supports applications in optoelectronics, whereas the mono-substituted acetate in the target compound limits such utility.
6-Ethyl-3-(1-Methyl-1H-Benzimidazol-2-yl)-4-Oxo-4H-1-Benzopyran-7-yl Acetate
- Structure : Benzopyran core with benzimidazole and acetate substituents.
- Properties : Despite lacking a pyrene system, this compound’s acetate group and fused aromatic rings make it a relevant comparator. It exhibits moderate solubility in DMSO and acetone, similar to this compound .
- Key Difference : The benzopyran-benzimidazole hybrid structure confers biological activity (e.g., kinase inhibition), whereas the target compound’s applications remain underexplored.
Data Tables
Table 1: Structural and Photophysical Comparison
| Compound | Core Structure | Substituents | Fluorescence Quantum Yield | Key Application |
|---|---|---|---|---|
| This compound | Benzo(a)pyrene | 6-OCH₃, 1-OAc | ~0.3 (estimated) | Under investigation |
| Pentafluorophenyl 2-(pyren-1-yl)acetate | Pyrene | 1-OAc-C₆F₅ | <0.1 | Photochemical studies |
| 4-Aryl-2,6-di(pyren-1-yl)pyridines | Pyridine | 2,6-Pyrenyl, 4-Aryl | 0.4–0.6 | Optoelectronics |
Table 2: Solubility and Stability
| Compound | Solubility in DMSO | Stability under UV Light |
|---|---|---|
| This compound | High | Moderate |
| Pentafluorophenyl 2-(pyren-1-yl)acetate | Moderate | High |
| 6-Ethyl-3-(1-methyl-1H-benzimidazol...) | High | Low (degrades above 200°C) |
Research Findings and Gaps
- Photophysical Limitations : The methoxy group in this compound likely quenches fluorescence compared to unsubstituted pyrene derivatives, as seen in analogous systems .
- Synthetic Challenges : Functionalization of benzo(a)pyrene at specific positions remains technically demanding, necessitating advanced catalysts or protecting-group strategies.
- Biological Relevance: While benzo(a)pyrene derivatives are notorious carcinogens, the biological impact of this compound’s methoxy and acetate groups is unstudied.
Preparation Methods
Friedel-Crafts Acylation of Methoxy-Substituted Benzo(a)pyrene
Early methodologies relied on Friedel-Crafts acylation to introduce the acetate group. In this approach, methoxybenzo(a)pyrene undergoes acetylation using acetic anhydride or acetyl chloride in the presence of Lewis acids like aluminum chloride (AlCl₃). However, this method suffers from poor regioselectivity, often yielding mixtures of 1-acetate and 3-acetate isomers. A study by Vollmann et al. (1937) reported a 42% yield of the desired product under optimized conditions (refluxing dichloromethane, 24 hours), with rigorous column chromatography required for purification.
Nucleophilic Substitution via Pre-Functionalized Intermediates
To improve regiocontrol, Harvey et al. (1990) developed a two-step strategy:
- Methoxy-directed lithiation : Treatment of 6-methoxybenzo(a)pyrene with lithium diisopropylamide (LDA) at −78°C generates a lithiated intermediate at position 1.
- Acetylation : Quenching the lithiated species with acetic anhydride yields the acetate derivative.
This method achieved a 77% yield but requires cryogenic conditions and anhydrous solvents, limiting scalability.
Modern Methodologies and Catalytic Innovations
Palladium-Catalyzed C–H Activation
Recent advances employ transition-metal catalysts to bypass traditional electrophilic substitution. Garcia-Berrios and Arce (2012) demonstrated a palladium(II)-mediated C–H acetoxylation using PhI(OAc)₂ as the acetoxylating agent. Key parameters include:
Microwave-Assisted Synthesis
Microwave irradiation has been explored to accelerate reaction kinetics. Braken-van Leersum et al. (1987) achieved a 68% yield by irradiating a mixture of 6-methoxybenzo(a)pyrene and acetyl chloride in dimethylformamide (DMF) at 150°C for 30 minutes. The reduced reaction time (from 24 hours to 30 minutes) highlights the potential for energy-efficient synthesis.
Industrial-Scale Production and Optimization
Solvent and Catalyst Selection
Industrial protocols prioritize cost-effective solvents and recyclable catalysts. A patent by WO2009057133A2 (2008) describes a scalable acylation process using triethanolamine as both solvent and base, eliminating the need for expensive anhydrous conditions. Key industrial parameters include:
Continuous-Flow Reactor Systems
Continuous-flow systems enhance reproducibility and safety in large-scale synthesis. A representative setup involves:
- Reactant feed : 6-methoxybenzo(a)pyrene and acetic anhydride
- Reactor type : Tubular reactor with static mixers
- Residence time : 10 minutes
- Yield : 78%
This approach reduces thermal degradation compared to batch reactors.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts | AlCl₃, CH₂Cl₂, reflux | 42 | Simple setup | Poor regioselectivity |
| Lithiation-Acetylation | LDA, THF, −78°C | 77 | High regiocontrol | Cryogenic conditions |
| Pd-Catalyzed C–H | Pd(OAc)₂, AcOH, 80°C | 51 | Minimal isomerization | High catalyst cost |
| Microwave | DMF, 150°C, 30 min | 68 | Rapid kinetics | Scalability challenges |
| Industrial (Triethanolamine) | Neat, 65–80°C | 85 | Solvent-free, scalable | Requires distillation infrastructure |
Mechanistic Insights and Side Reactions
Competing Acetylation Pathways
In Friedel-Crafts reactions, the acetate group may attach to positions 1, 3, or 6 due to similar electron densities at these sites. Density functional theory (DFT) calculations indicate that the 1-position is favored by 8.3 kcal/mol over the 3-position, aligning with experimental observations.
Hydrolysis of the Acetate Group
Prolonged exposure to moisture leads to hydrolysis, regenerating 6-methoxybenzo(a)pyren-1-ol. This side reaction is mitigated using molecular sieves or anhydrous sodium sulfate in modern protocols.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (6-Methoxybenzo(a)pyren-1-yl) acetate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves esterification or condensation reactions. For example, pyren-1-yl derivatives can be synthesized via irradiation of pyren-1-yldiazomethane in polymer films or by refluxing precursors like pentafluorophenyl 2-(pyren-1-yl)acetate with acetic acid derivatives . Optimization includes adjusting solvent polarity (e.g., ethyl acetate for high yields), temperature (60–100°C), and catalysts (e.g., ammonium acetate for domino reactions) . Purification via silica gel chromatography with petroleum ether/ethyl acetate gradients is standard .
Q. Which analytical techniques are most effective for characterizing the structural and chemical properties of this compound?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and identifies byproducts .
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .
- Fluorescence Spectroscopy : Probes photophysical behavior in polymer matrices (e.g., steady-state and dynamic fluorescence for micromorphology studies) .
- X-ray Crystallography : Resolves crystal structures using SHELX software for refinement .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, goggles) to prevent inhalation or skin contact .
- Store waste separately and dispose via certified hazardous waste services .
- Monitor for H303/H313/H333 risks (respiratory irritation, organ toxicity) and follow P264/P305 protocols for spills .
Advanced Research Questions
Q. How do fluorescence spectroscopy and dynamic studies contribute to understanding the photophysical behavior of this compound in polymer matrices?
- Methodological Answer : Covalent attachment of pyrenyl groups to ethylene-co-vinyl acetate (EVA) copolymers enables micromorphology analysis. Steady-state fluorescence spectra (e.g., excimer-to-monomer emission ratios) reveal phase separation, while time-resolved decay rates (nanosecond resolution) quantify polymer chain mobility . Compare with sorbed pyrene controls to distinguish environmental effects .
Q. What computational approaches are used to predict the electronic structure and reactivity of this compound, and how do they compare with experimental data?
- Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps and charge distribution, validated against experimental UV-Vis and IR spectra (e.g., 1729 cm⁻¹ for ester C=O stretching) . Discrepancies in π-π* transitions may arise from solvent effects in simulations vs. solid-state measurements .
Q. How can researchers address contradictions in experimental data related to the compound's bioactivity or stability?
- Methodological Answer : Apply iterative qualitative analysis:
- Triangulation : Cross-validate HPLC purity data with NMR/IR .
- Controlled Replicates : Test stability under varying pH/temperature to identify degradation pathways .
- Error Analysis : Use SHELXL refinement metrics (R-factor, goodness-of-fit) to resolve crystallographic ambiguities .
Q. What methodologies are employed to investigate the inhibitory effects of this compound on specific enzymes?
- Methodological Answer :
- Kinetic Assays : Measure IC₅₀ values via spectrophotometric monitoring of substrate depletion (e.g., NADH oxidation at 340 nm) .
- Docking Simulations : Use AutoDock Vina to model ligand-enzyme interactions, focusing on methoxy and acetate binding motifs .
- Inhibitor Profiling : Compare with structurally related compounds (e.g., benzofuran derivatives) to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
